Methyl 4-((2,4-dimethoxybenzyl)amino)nicotinate
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Overview
Description
Methyl 4-((2,4-dimethoxybenzyl)amino)nicotinate is a chemical compound with the molecular formula C16H18N2O4 and a molecular weight of 302.33 g/mol This compound is known for its unique structure, which includes a nicotinate moiety linked to a dimethoxybenzyl group through an amino linkage
Preparation Methods
The synthesis of Methyl 4-((2,4-dimethoxybenzyl)amino)nicotinate typically involves the reaction of 4-aminonicotinic acid with 2,4-dimethoxybenzyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane under reflux conditions. The resulting product is then esterified using methanol and a catalyst such as sulfuric acid to yield the final compound .
Chemical Reactions Analysis
Methyl 4-((2,4-dimethoxybenzyl)amino)nicotinate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: It can be reduced using hydrogen gas in the presence of a palladium catalyst to yield reduced derivatives.
Scientific Research Applications
Methyl 4-((2,4-dimethoxybenzyl)amino)nicotinate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Methyl 4-((2,4-dimethoxybenzyl)amino)nicotinate involves its interaction with specific molecular targets in biological systems. It is believed to exert its effects by modulating the activity of enzymes and receptors involved in various biochemical pathways. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest its involvement in pathways related to inflammation and microbial growth .
Comparison with Similar Compounds
Methyl 4-((2,4-dimethoxybenzyl)amino)nicotinate can be compared with similar compounds such as:
Methyl nicotinate: Used as a rubefacient in topical preparations for muscle and joint pain.
2-(4-Benzoyl-2-bromo-phenoxy)-1-(2-((1-methyl-1H-indol-3-yl)methyl)-1H-benzoimidazol-1-ylethanone: Studied for its antimicrobial activity.
The uniqueness of this compound lies in its specific structural features and the potential for diverse applications in various fields of research.
Properties
Molecular Formula |
C16H18N2O4 |
---|---|
Molecular Weight |
302.32 g/mol |
IUPAC Name |
methyl 4-[(2,4-dimethoxyphenyl)methylamino]pyridine-3-carboxylate |
InChI |
InChI=1S/C16H18N2O4/c1-20-12-5-4-11(15(8-12)21-2)9-18-14-6-7-17-10-13(14)16(19)22-3/h4-8,10H,9H2,1-3H3,(H,17,18) |
InChI Key |
DRQPHWVAWZTMGZ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C=C1)CNC2=C(C=NC=C2)C(=O)OC)OC |
Origin of Product |
United States |
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